molecular formula C6H4F3N3O2 B595587 3-Amino-6-(trifluoromethyl)pyrazine-2-carboxylic acid CAS No. 1996-45-8

3-Amino-6-(trifluoromethyl)pyrazine-2-carboxylic acid

Cat. No.: B595587
CAS No.: 1996-45-8
M. Wt: 207.112
InChI Key: JJHNNWCFVUOCQP-UHFFFAOYSA-N
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Description

3-Amino-6-(trifluoromethyl)pyrazine-2-carboxylic acid is a heterocyclic compound that belongs to the pyrazine family. This compound is characterized by the presence of an amino group at the 3-position, a trifluoromethyl group at the 6-position, and a carboxylic acid group at the 2-position of the pyrazine ring. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of pyrazine derivatives using reagents such as trifluoromethylsilane, sodium trifluoroacetate, or trifluoromethanesulfonyl chloride . The reaction conditions often involve the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as palladium or copper, to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of 3-Amino-6-(trifluoromethyl)pyrazine-2-carboxylic acid may involve large-scale trifluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-(trifluoromethyl)pyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazine derivatives, which can have different functional groups replacing the amino or trifluoromethyl groups .

Mechanism of Action

The mechanism of action of 3-Amino-6-(trifluoromethyl)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The carboxylic acid group can participate in various biochemical reactions, affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-6-(trifluoromethyl)pyrazine-2-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it valuable in various applications .

Properties

IUPAC Name

3-amino-6-(trifluoromethyl)pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3N3O2/c7-6(8,9)2-1-11-4(10)3(12-2)5(13)14/h1H,(H2,10,11)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHNNWCFVUOCQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)N)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90739094
Record name 3-Amino-6-(trifluoromethyl)pyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90739094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1996-45-8
Record name 3-Amino-6-(trifluoromethyl)-2-pyrazinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1996-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-6-(trifluoromethyl)pyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90739094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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